molecular formula C15H14F2O B8446467 3,3-Bis(4-fluorophenyl)propanol

3,3-Bis(4-fluorophenyl)propanol

Cat. No.: B8446467
M. Wt: 248.27 g/mol
InChI Key: VRFPSLNRUWARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis(4-fluorophenyl)propanol (CAS 111448-53-4) is a fluorinated organic compound with the molecular formula C 15 H 14 F 2 O and a molecular weight of 248.27 g/mol . This compound serves as a crucial chemical intermediate and scaffold in advanced medicinal chemistry and pharmaceutical research, particularly in the development of novel ligands for neurological targets. A primary research application of 3,3-Bis(4-fluorophenyl)propanol is its role as a synthetic precursor to a class of compounds investigated as atypical dopamine transporter (DAT) inhibitors . The dopamine transporter is a key protein target for understanding and treating psychostimulant use disorders. Researchers modify this core structure to develop potential therapeutics that can reduce the reinforcing effects of substances like cocaine and methamphetamine, without exhibiting stimulant properties themselves . The bis(4-fluorophenyl) group is a critical pharmacophore, contributing to the binding affinity and selectivity of these molecules at the DAT . The compound is commercially available and has achieved a scale suitable for research and development purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H14F2O

Molecular Weight

248.27 g/mol

IUPAC Name

3,3-bis(4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C15H14F2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-8,15,18H,9-10H2

InChI Key

VRFPSLNRUWARLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group and Substitution Variations

3,3-Bis(4-fluorophenyl)propanoic Acid
  • Structure : Similar to the target compound but with a carboxylic acid group ($-\text{COOH}$) instead of an alcohol ($-\text{OH}$).
  • Properties: Higher polarity and acidity (pKa ~4-5) due to the carboxylic acid group. Increased water solubility compared to the alcohol. Applications: Potential as a building block for prodrugs or metal-chelating agents.
  • Evidence: Listed under HS code 2916399090 for aromatic monocarboxylic acids, indicating industrial relevance .
1,3-Bis(4-hydroxyphenyl)-2-propanol (Propterol)
  • Structure: Propanol backbone with 4-hydroxyphenyl substituents instead of fluorophenyl groups.
  • Properties: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. Lower lipophilicity compared to fluorinated analogues. Potential estrogenic activity due to structural similarity to bisphenol derivatives .
3-(4-Fluorophenyl)propanol
  • Structure: Single 4-fluorophenyl group on the propanol backbone.
  • Properties :
    • Lower molecular weight ($ \text{C}9\text{H}{11}\text{FO} $) and reduced steric hindrance.
    • Synthesis: Prepared via reduction of 3-(4-fluorophenyl)propanal using sodium borohydride .
    • Applications: Intermediate in antifungal or anti-inflammatory drug synthesis .

Structural Analogues with Fluorinated Aromatic Systems

2-(3,3-Bis(trifluoromethyl)-...)-3,3-bis(4-fluorophenyl)-1-phenylprop-2-en-1-one (Compound 3d)
  • Structure: Enone system with bis(4-fluorophenyl) and bis(trifluoromethyl) groups.
  • Properties: Melting point: 185–187°C, higher than non-fluorinated analogues (e.g., 3c: 180–182°C) due to fluorine-induced crystallinity. Applications: Fluorinated enones are explored in materials science for UV stability and dielectric properties .
Bisphenol AF (Hexafluorobisphenol A)
  • Structure : Two 4-hydroxyphenyl groups linked via a hexafluoroisopropylidene bridge.
  • Properties: Enhanced thermal and chemical stability compared to non-fluorinated bisphenols. Applications: High-performance polymers, epoxy resins, and flame retardants .

Q & A

Q. What are the recommended synthetic routes for preparing 3,3-bis(4-fluorophenyl)propanol?

A common method involves catalytic hydrogenation of 3,3-bis(4-fluorophenyl)-3-hydroxypropanoic acid derivatives. For example, hydrogenation of the intermediate 3,3-bis(4-fluorophenyl)propanoic acid using 10% palladium on carbon under 1 atm hydrogen for 12 hours in ethyl acetate yields the reduced alcohol derivative . Alternative routes may involve Grignard reactions or reduction of ketone precursors. Characterization via 1^1H NMR (e.g., δ 6.26 ppm for hydroxyl protons) is critical for verifying product integrity .

Q. How can researchers characterize 3,3-bis(4-fluorophenyl)propanol structurally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.27–6.95 ppm) and hydroxyl groups.
  • X-ray crystallography : For solid-state confirmation, as demonstrated in related bis(4-fluorophenyl) compounds .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (C15_{15}H14_{14}F2_2O, theoretical 260.10 g/mol).
  • Infrared spectroscopy : O–H stretching (~3200–3600 cm1^{-1}) and C–F vibrations (~1200 cm1^{-1}) .

Q. What are the primary applications of 3,3-bis(4-fluorophenyl)propanol in medicinal chemistry?

The compound serves as a chiral building block for bioactive molecules. For example, it is used in synthesizing peptidomimetics like Fmoc-protected derivatives (e.g., Fmoc-Dip(4-F,4'-F)-OH), which are critical in solid-phase peptide synthesis for introducing fluorinated aromatic residues . Such derivatives enhance peptide stability and binding affinity in protease inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrogenation of 3,3-bis(4-fluorophenyl)-3-hydroxypropanoic acid?

Key variables include:

  • Catalyst selection : Compare Pd/C, PtO2_2, or Raney Ni for efficiency. Pd/C at 1 atm H2_2 is standard, but higher pressures (e.g., 3–5 atm) may reduce reaction time .
  • Solvent effects : Polar aprotic solvents (THF, ethyl acetate) improve solubility of intermediates.
  • Temperature control : Gradual warming from −78°C to 0°C minimizes side reactions during acyl chloride activation steps .
  • Monitoring : Use TLC or in-situ FTIR to track reaction progress.

Q. What strategies resolve enantiomers of 3,3-bis(4-fluorophenyl)propanol for chiral drug development?

  • Chiral auxiliaries : Incorporate oxazolidinone or Evans auxiliaries during synthesis to induce asymmetry, as seen in related fluorinated amino acid derivatives .
  • Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers in racemic mixtures.

Q. How can researchers analyze degradation products of bis(4-fluorophenyl)-containing compounds?

  • LC-MS/MS : Reversed-phase chromatography with microemulsion mobile phases effectively separates degradation products like bis(4-fluorophenyl)methanol or ketones .
  • Stability studies : Expose the compound to accelerated conditions (heat, light, pH extremes) and monitor via 19^19F NMR for fluorine-specific degradation patterns .

Q. What computational methods predict the metabolic stability of 3,3-bis(4-fluorophenyl)propanol derivatives?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydroxyl and C–F groups to assess susceptibility to oxidative metabolism.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

Q. How do structural modifications influence the bioactivity of bis(4-fluorophenyl)propanol analogs?

  • Fluorine positioning : Compare para-fluorine (electron-withdrawing) vs. meta-fluorine substituents on aromatic rings to modulate electronic effects and receptor binding.
  • Backbone elongation : Introduce methylene spacers (e.g., propyl to pentyl chains) to study steric effects in enzyme inhibition, as seen in serine protease inhibitors .

Methodological Notes

  • Key references : Focused on peer-reviewed syntheses (e.g., ), pharmacological applications (), and analytical techniques ().
  • Data tables : Included in answers as NMR shifts, molecular formulas, and reaction conditions for reproducibility.

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